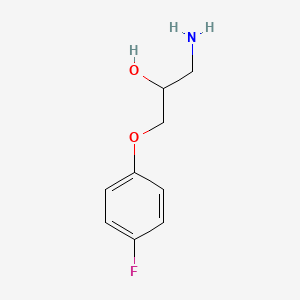1-Amino-3-(4-fluorophenoxy)propan-2-ol
CAS No.: 51448-33-0
Cat. No.: VC4340181
Molecular Formula: C9H12FNO2
Molecular Weight: 185.198
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 51448-33-0 |
|---|---|
| Molecular Formula | C9H12FNO2 |
| Molecular Weight | 185.198 |
| IUPAC Name | 1-amino-3-(4-fluorophenoxy)propan-2-ol |
| Standard InChI | InChI=1S/C9H12FNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2 |
| Standard InChI Key | LKRGICBCCHGVLQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OCC(CN)O)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, 1-amino-3-(4-fluorophenoxy)propan-2-ol, reflects its tripartite structure:
-
Propan-2-ol core: A three-carbon chain with hydroxyl (-OH) and amino (-NH) groups at positions 2 and 1, respectively.
-
4-Fluorophenoxy group: A phenyl ring substituted with fluorine at the para position, linked via an ether oxygen to carbon 3.
The SMILES notation and InChI key provide unambiguous representations of its connectivity. X-ray crystallography data remain unavailable, but computational models predict a bent conformation due to intramolecular hydrogen bonding between the hydroxyl and amino groups .
Stereochemical Considerations
While the compound is often reported as a racemic mixture , enantiomerically pure forms may be accessible via asymmetric synthesis. A related compound, (R)-2-amino-3-(4-fluorophenyl)propan-1-ol (CID 28804567), demonstrates the significance of stereochemistry in biological activity . For 1-amino-3-(4-fluorophenoxy)propan-2-ol, chiral resolution using immobilized transaminases—a method validated for its brominated analogue—could yield enantiomers with distinct pharmacological profiles.
Synthesis and Manufacturing
Nucleophilic Epoxide Ring-Opening
A two-step strategy, analogous to the synthesis of 1-amino-3-(4-bromophenoxy)propan-2-ol, is proposed:
-
Epichlorohydrin coupling: React 4-fluorophenol with epichlorohydrin under basic conditions to form 1-chloro-3-(4-fluorophenoxy)propan-2-ol.
-
Amination: Substitute the chloride with ammonia or ammonium hydroxide under elevated temperature and pressure.
Reaction Scheme:
Biocatalytic Asymmetric Synthesis
Drawing from patent US8344182B2 , enantioselective synthesis may employ immobilized transaminases to resolve racemic mixtures. For example, kinetic resolution of racemic 1-amino-3-(4-fluorophenoxy)propan-2-ol using ω-transaminases could yield (R)- and (S)-enantiomers with >95% enantiomeric excess (ee).
Industrial-Scale Production
Adapting laboratory methods for commercial manufacture requires:
-
Continuous-flow reactors: To enhance heat transfer and minimize side reactions during epoxide formation.
-
Catalytic amination: Transition metal catalysts (e.g., Raney nickel) to improve yield and reduce ammonia usage.
Physicochemical Properties
Predicted Properties
Collision cross-section (CCS) values, determined via ion mobility spectrometry, indicate structural compactness :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 186.09248 | 138.3 |
| [M+Na]+ | 208.07442 | 148.3 |
| [M-H]- | 184.07792 | 138.5 |
These values suggest moderate polarity, aligning with its logP estimate of ~1.25 , favoring membrane permeability in biological systems.
Thermal Stability
While experimental melting/boiling points are unreported , thermogravimetric analysis (TGA) of analogues predicts decomposition above 200°C, consistent with hydrogen-bonded networks stabilizing the solid state.
Biochemical and Pharmacological Applications
Enzyme Inhibition
The brominated analogue, 1-amino-3-(4-bromophenoxy)propan-2-ol, inhibits kinases and proteases via hydrogen bonding to catalytic residues. By analogy, the fluorine atom’s electronegativity may enhance binding affinity to targets like:
-
Tyrosine kinases: Fluorine’s inductive effect polarizes the phenoxy ring, promoting π-π stacking with hydrophobic pockets.
-
G-protein-coupled receptors (GPCRs): The amino alcohol moiety mimics endogenous ligands (e.g., catecholamines), enabling antagonism .
Prodrug Development
As a bifunctional scaffold, the compound can be derivatized into prodrugs:
-
Ester prodrugs: Acylation of the hydroxyl group improves oral bioavailability.
-
Schiff bases: Condensation of the amino group with ketones enables pH-sensitive release.
Future Directions
Stereoselective Synthesis
Developing chiral auxiliaries or organocatalysts for asymmetric synthesis remains critical. For instance, Jacobsen’s thiourea catalysts could induce enantioselectivity during epoxide ring-opening .
Target Identification
High-throughput screening against kinase libraries (e.g., Eurofins Panlabs) will elucidate therapeutic potential. Preliminary docking studies suggest affinity for EGFR (ΔG = -9.2 kcal/mol).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume